

Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: *N*-Isopropylpyridazin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **N-Isopropylpyridazin-3-amine**. Due to a scarcity of publicly available experimental data, this document focuses on predicted spectroscopic characteristics and established analytical methodologies. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyridazine derivatives. This guide covers predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a discussion of the potential biological relevance of this class of compounds, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **N-Isopropylpyridazin-3-amine** (Molecular Formula: $\text{C}_7\text{H}_{11}\text{N}_3$, Molecular Weight: 137.18 g/mol). These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|------------------------------|
| ~ 8.60 | Doublet of Doublets | 1H | H-6 (Pyridazine ring) |
| ~ 7.35 | Doublet of Doublets | 1H | H-4 (Pyridazine ring) |
| ~ 6.70 | Doublet of Doublets | 1H | H-5 (Pyridazine ring) |
| ~ 4.80 | Broad Singlet | 1H | N-H |
| ~ 4.10 | Septet | 1H | C-H (Isopropyl) |
| ~ 1.30 | Doublet | 6H | -CH ₃ (Isopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------|
| ~ 158.0 | C-3 (Pyridazine ring) |
| ~ 149.5 | C-6 (Pyridazine ring) |
| ~ 128.0 | C-4 (Pyridazine ring) |
| ~ 115.5 | C-5 (Pyridazine ring) |
| ~ 46.0 | C-H (Isopropyl) |
| ~ 22.5 | -CH ₃ (Isopropyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Vibration Type | Functional Group |
|-----------------------------------|---------------|----------------|-----------------------|
| ~ 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~ 3050 | Medium | C-H Stretch | Aromatic |
| ~ 2970, 2870 | Strong | C-H Stretch | Aliphatic (Isopropyl) |
| ~ 1600 | Strong | C=N Stretch | Pyridazine Ring |
| ~ 1580 | Strong | C=C Stretch | Pyridazine Ring |
| ~ 1450 | Medium | C-H Bend | Aliphatic (Isopropyl) |
| ~ 1250 | Medium | C-N Stretch | Aryl-Amine |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z Ratio | Predicted Ion Fragment | Notes |
|-----------|--|--------------------------------------|
| 137 | [M] ⁺ | Molecular Ion |
| 122 | [M - CH ₃] ⁺ | Loss of a methyl group |
| 95 | [M - C ₃ H ₆] ⁺ | Loss of propene from isopropyl group |
| 80 | [C ₄ H ₄ N ₂] ⁺ | Pyridazine ring fragment |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of **N-Isopropylpyridazin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[\[1\]](#)

- ^1H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.[1]
 - Parameters: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.[2]
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz or higher, corresponding to the ^1H frequency.
 - Parameters: Acquire a proton-decoupled ^{13}C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically necessary to obtain a quality spectrum in a reasonable time.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[6]
- Acquisition:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place the prepared sample in the instrument's beam path.
 - Record the spectrum, typically over the mid-IR range of $4000\text{-}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL in the same solvent.[7]
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for determining the molecular weight of polar molecules.[8]
- Acquisition (ESI-MS):
 - Infuse the prepared sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Biological Context and Signaling Pathways

Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs have been reported to interact with various cellular targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK) pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

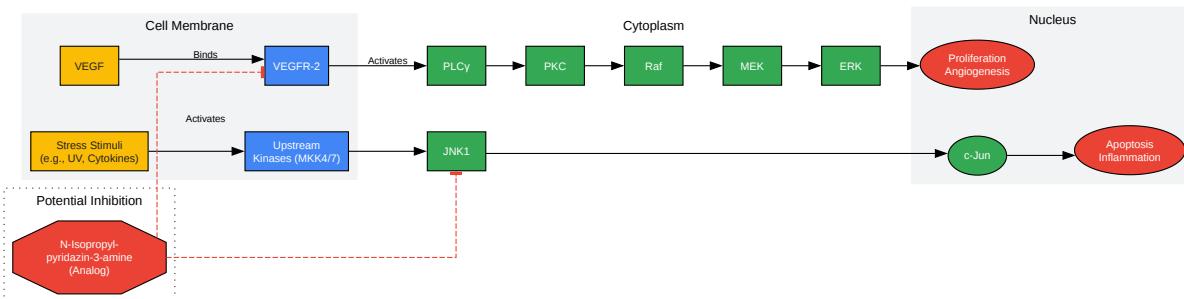
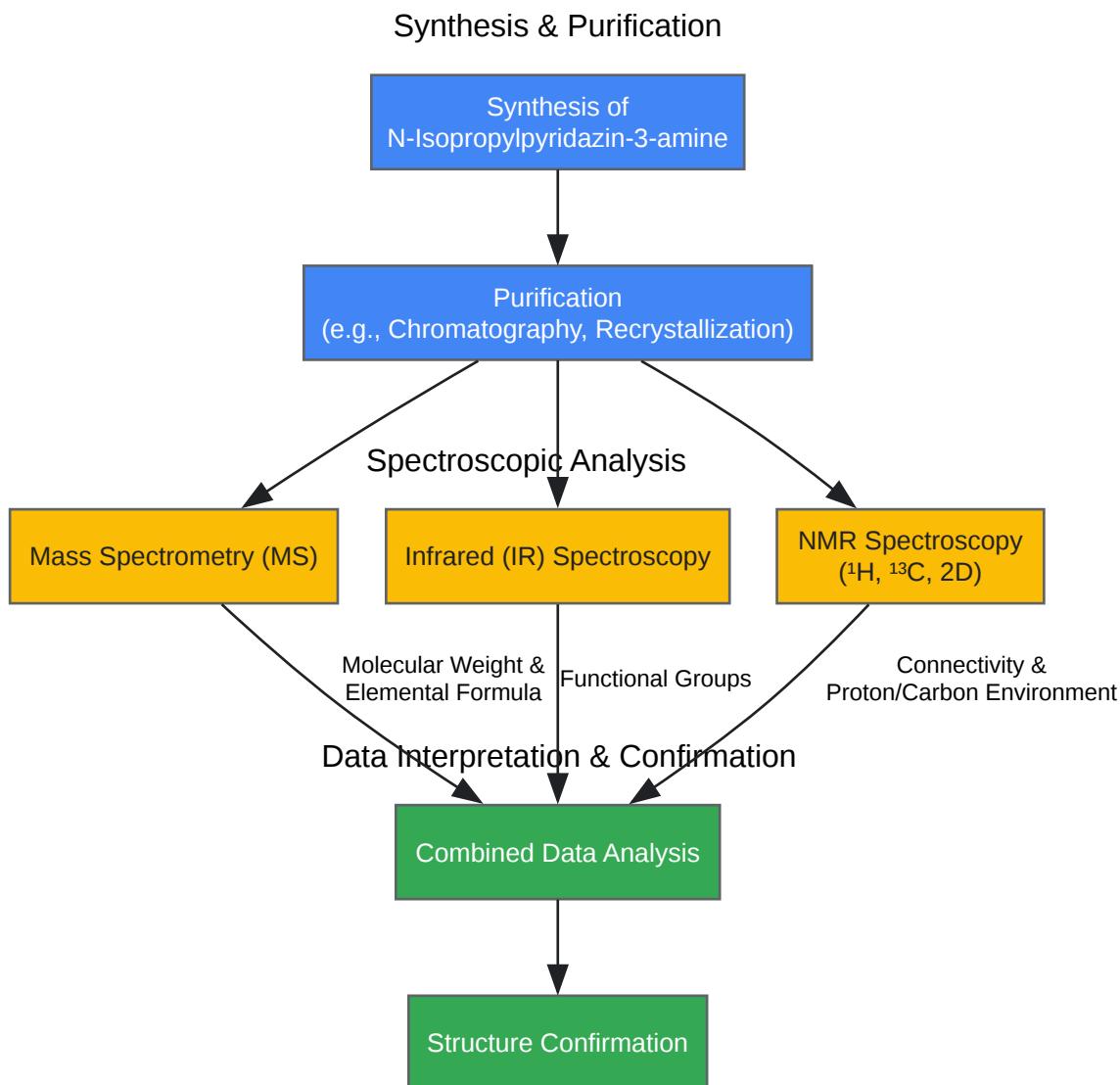
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Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.

Structure Elucidation Workflow

The comprehensive identification of **N-Isopropylpyridazin-3-amine** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical workflow ensures unambiguous structure confirmation.



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